molecular formula C4ClF6NO2 B14419365 2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride CAS No. 82817-12-7

2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride

Katalognummer: B14419365
CAS-Nummer: 82817-12-7
Molekulargewicht: 243.49 g/mol
InChI-Schlüssel: MVNDPQGOHNIFEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of trifluoromethyl groups, which impart significant chemical stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride typically involves the reaction of trifluoroacetyl chloride with appropriate precursors under controlled conditions. One common method includes the catalytic chlorination of trifluoroacetaldehyde, followed by subsequent reactions to introduce the trifluoroacetyl and ethanimidoyl groups . The reaction conditions often require anhydrous environments and the use of inert solvents to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The production process is designed to maximize yield and purity while minimizing environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as amines and alkoxides. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions include trifluoroacetic acid derivatives, fluorinated amines, and other substituted ethanimidoyl compounds .

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride exerts its effects involves the interaction of its reactive groups with target molecules. The trifluoroacetyl group can form stable covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function and activity . The molecular targets and pathways involved include enzyme active sites and signaling pathways that are sensitive to trifluoroacetylation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride is unique due to its dual functional groups, which provide a combination of reactivity and stability not commonly found in other trifluoromethylated compounds. This makes it particularly valuable in applications requiring precise chemical modifications and high-performance materials.

Eigenschaften

CAS-Nummer

82817-12-7

Molekularformel

C4ClF6NO2

Molekulargewicht

243.49 g/mol

IUPAC-Name

[(1-chloro-2,2,2-trifluoroethylidene)amino] 2,2,2-trifluoroacetate

InChI

InChI=1S/C4ClF6NO2/c5-1(3(6,7)8)12-14-2(13)4(9,10)11

InChI-Schlüssel

MVNDPQGOHNIFEF-UHFFFAOYSA-N

Kanonische SMILES

C(=NOC(=O)C(F)(F)F)(C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.